Product packaging for N-Isopropylacetamide(Cat. No.:CAS No. 1118-69-0)

N-Isopropylacetamide

Cat. No.: B072864
CAS No.: 1118-69-0
M. Wt: 101.15 g/mol
InChI Key: PDUSWJORWQPNRP-UHFFFAOYSA-N
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Description

N-Isopropylacetamide is a high-purity organic compound that serves as a versatile chemical intermediate and a valuable model substrate in scientific research. Its structure, featuring both amide and isopropyl functionalities, makes it a compound of significant interest in medicinal chemistry and biochemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO B072864 N-Isopropylacetamide CAS No. 1118-69-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H11NO/c1-4(2)6-5(3)7/h4H,1-3H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDUSWJORWQPNRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30149739
Record name N-(1-Methylethyl)ethanamide
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Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1118-69-0
Record name Isopropylacetamide
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Record name N-(1-Methylethyl)ethanamide
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Record name 1118-69-0
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Record name N-(1-Methylethyl)ethanamide
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Advanced Synthetic Methodologies and Mechanistic Investigations of N Isopropylacetamide

Catalytic and Non-Catalytic Synthetic Pathways

The synthesis of N-Isopropylacetamide can be achieved through several catalytic and non-catalytic routes, each with distinct advantages and reaction conditions. These pathways primarily involve amidation reactions, which are fundamental processes in organic chemistry for the formation of amide bonds.

Amidation Reactions for this compound Synthesis

Amidation reactions represent the most common and direct methods for synthesizing this compound. These reactions typically involve the coupling of an amine with a carboxylic acid derivative.

A prevalent method for the synthesis of this compound is the reaction between acetyl chloride and isopropylamine (B41738). smolecule.com This reaction is a nucleophilic acyl substitution where the nitrogen atom of isopropylamine attacks the carbonyl carbon of acetyl chloride. smolecule.com The process is often conducted under anhydrous conditions to prevent the hydrolysis of the highly reactive acetyl chloride. smolecule.com

To enhance the efficiency and selectivity of this condensation, heterogeneous catalysts are employed. One such catalyst is hydroxyapatite-supported copper(I) oxide (HAP-Cu2O). chemicalbook.com In a typical procedure, a mixture of isopropylamine and acetyl chloride in acetonitrile (B52724) is refluxed in the presence of the HAP-Cu2O catalyst. chemicalbook.com This method has been reported to produce this compound in high yields, such as 92%, after a short reaction time at 50°C. chemicalbook.com

Table 1: Acyl Chloride-Isopropylamine Condensation with Heterogeneous Catalysis

ReactantsCatalystSolventTemperature (°C)Yield (%)
Isopropylamine, Acetyl ChlorideHAP-Cu2OAcetonitrile5092

Data sourced from a study on N-acetylation of amines using HAP-Cu2O. chemicalbook.com

Transamidation offers an alternative route to this compound, involving the reaction of an amide with an alcohol under acidic conditions. Specifically, acetamide (B32628) can react with isopropanol (B130326) to yield this compound. This method is part of a broader class of reactions known as transamidation, which are valuable for creating new amide bonds from existing ones. chemistryviews.orgorganic-chemistry.org While the direct transamidation of primary and secondary amides is generally straightforward, tertiary amides present greater challenges. chemistryviews.org Catalysts, such as those based on iron(III) or nickel, can facilitate these reactions. organic-chemistry.org

This compound can also be synthesized by reacting isopropylamine hydrochloride with trimethyl orthoacetate. This reaction is typically carried out under gentle reflux, followed by evaporation under reduced pressure to yield the product with a purity of 93%.

A high-yield synthesis of this compound involves the low-temperature acylation of isopropylamine using acetic anhydride (B1165640). epo.org In this procedure, acetic anhydride is slowly added to a solution of isopropylamine and triethylamine (B128534) in a solvent like dichloromethane (B109758), often in an ice bath to control the reaction temperature. epo.org After the addition, the reaction is allowed to proceed at room temperature. epo.org This method can produce a quantitative yield of this compound. In some cases, prolonged reaction with a large excess of acetic anhydride can lead to the formation of N,N-diacetylisopropylamine as a by-product. cdnsciencepub.com

Table 2: Low-Temperature Acylation with Acetic Anhydride

ReactantsSolventConditionsYield
Isopropylamine, Acetic Anhydride, TriethylamineDichloromethaneIce bath, then room temperatureQuantitative

This method is noted for its high efficiency and yield. epo.org

Photo-Induced Synthetic Routes for Trichloroacetamide (B1219227) Derivatives

Photo-induced reactions provide a modern approach to the synthesis of N-substituted trichloroacetamides, which are structurally related to this compound and can serve as precursors. A notable method involves the in situ photo-on-demand trichloroacetylation of amines with tetrachloroethylene (B127269) (TCE). acs.orgnih.gov

In this process, a solution of an amine in TCE is irradiated with UV light, typically from a low-pressure mercury lamp, while bubbling oxygen through the mixture at elevated temperatures (e.g., over 70°C). acs.orgnih.gov The photochemical oxidation of TCE generates trichloroacetyl chloride, a highly reactive and toxic intermediate, which then reacts in situ with the amine to form the corresponding N-substituted trichloroacetamide in high yields (around 97%). acs.orgnih.gov This method is applicable to a wide range of amines, including those with low nucleophilicity and even amine hydrochlorides. acs.orgnih.gov For instance, the HCl salt of isopropylamine has been successfully used to produce N-isopropyltrichloroacetamide. acs.org

Further research in this area has explored the use of blue or violet light-emitting diodes (LEDs) for the photocatalyzed synthesis of lactams from N-alkenyl trichloroacetamides, demonstrating the versatility of photo-induced strategies in amide chemistry. rsc.orgdntb.gov.ua

Multi-Step Synthesis of Functionalized this compound Analogues

Synthesis of 2-Amino-N-Isopropylacetamide Derivatives

The synthesis of 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide involves a multi-step process. The synthesis commences with 2-aminoacetamide, isopropylamine, and 1-phenyl-1-propanol (B1198777) as starting materials. The reaction is typically carried out in a solvent like ethanol (B145695) or methanol (B129727) and heated to approximately 60-80°C. To improve the reaction rate and yield, a catalyst such as palladium on carbon may be utilized. smolecule.com

Another approach to synthesizing amino derivatives involves the reaction of bromoacetyl bromide with isopropylamine in a solvent like dichloromethane at a temperature range of 0–20°C under an inert atmosphere to yield bromoacetamides. vulcanchem.com These can then undergo further reactions to introduce the amino group.

Synthesis of Halogenated this compound Derivatives

Halogenated this compound derivatives can be synthesized through various routes. One method involves the nucleophilic substitution reaction of bromoacetyl bromide and isopropylamine. vulcanchem.com This reaction is typically performed in dichloromethane at a controlled temperature. vulcanchem.com For instance, 2-bromo-N-isopropylacetamide is a known compound with the chemical formula C5H10BrNO. nih.gov

Another strategy is the synthesis of N-(4-Trifluoromethylphenyl)-N-isopropyl-2-chloroacetamide. This is achieved by reacting N-isopropyl-4-trifluoromethylaniline with chloroacetyl chloride in toluene. researchgate.net This intermediate can then be converted to the corresponding hydroxyacetamide. researchgate.net

A novel approach involves an S8-catalyzed triple cleavage of bromodifluoroacetamides. nih.govrsc.org For example, reacting benzene-1,2-diamine with 2-bromo-2,2-difluoro-N-isopropylacetamide in the presence of S8 and Na2CO3 in acetonitrile at 130°C yields N-isopropyl-1H-benzo[d]imidazole-2-carboxamide. nih.govrsc.org

Furthermore, photo-on-demand in situ synthesis of N-substituted trichloroacetamides has been developed using tetrachloroethylene. For example, 2,2,2-Trichloro-N-isopropylacetamide can be synthesized by reacting isopropylamine hydrochloride with tetrachloroethylene under UV light and oxygen bubbling at 80°C. nih.govacs.org

Synthesis of N-Aryl-2-heteroaryloxy-N-isopropyl acetamide Derivatives

A series of novel N-aryl-2-heteroaryloxy-N-isopropylacetamide derivatives have been synthesized through multi-step reactions. researchgate.netasianpubs.orgasianpubs.org The general procedure involves preparing N-aryl-N-isopropyl-2-hydroxyacetamides from corresponding arylamines. researchgate.net For example, N-isopropyl-4-trifluoromethylaniline is first synthesized and then reacted with chloroacetyl chloride to produce N-(4-Trifluoromethylphenyl)-N-isopropyl-2-chloroacetamide. researchgate.net This chloro-derivative is then refluxed with a heterocyclic alcohol in the presence of a base to yield the final product. researchgate.netasianpubs.org

The synthesis of N-aryl-N-isopropyl-2-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yloxy)acetamide involves reacting N-aryl-2-hydroxyl-N-isopropylacetamide with 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole. asianpubs.org Similarly, N-(benzo[d]thiazol-2-yloxy)-N-isopropylacetamide derivatives are synthesized by reacting N-aryl-2-hydroxyl-N-isopropylacetamide with 2-chlorobenzo[d]thiazole in the presence of potassium hydroxide (B78521) and isopropanol. asianpubs.org

Table 1: Synthesis of N-Aryl-2-heteroaryloxy-N-isopropyl acetamide Derivatives

Starting N-aryl-N-isopropyl-2-hydroxyacetamide Heterocyclic Reactant Product
N-aryl-2-hydroxyl-N-isoproyl-acetamide 2-(methylsulfonyl)-5-(trifluoro-methyl)-1,3,4-thiadiazole N-aryl-N-iso-propyl-2-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yloxy)-acetamide
Synthesis of Indole- and Triazole-Containing this compound Analogues

The synthesis of indole (B1671886) and triazole-containing this compound analogues often utilizes click chemistry. nih.gov One approach involves the synthesis of indole triazole hybrids, where the triazole ring is formed via a click chemistry approach. nih.gov For instance, isatin (B1672199) can be propargylated and then subjected to click reactions with various aromatic azides to yield isatin-N-1,2,3-triazoles. rsc.org

Another method describes the synthesis of indole derivatives from aryl triazole fragment-containing compounds in a two-step, metal-free process. mdpi.com This involves a Dimroth equilibrium, nitrogen extrusion, Wolff rearrangement, and amine nucleophile addition, followed by cyclization with iodine. mdpi.com

Furthermore, new indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) have been synthesized. turkjps.org The synthesis starts from indole-3-acetylhydrazine, which reacts with isothiocyanates to form hydrazinecarbothioamides. turkjps.org These intermediates can then be cyclized under basic conditions to produce 3-thiotriazoles. turkjps.org

Synthesis of Pyrazolopyrimidine Acetamide Derivatives

The synthesis of pyrazolopyrimidine acetamide derivatives has been explored for various applications. One method involves a multi-step synthesis starting from 4,6-dichloropyrimidine-5-carboxylic acid. rsc.org This is converted to an intermediate which is then coupled with different acids to obtain the final pyrazolopyrimidine derivatives. rsc.org

Another approach focuses on novel N,N-disubstituted pyrazolopyrimidine acetamides. mdpi.com The synthesis involves reacting a carboxylic acid intermediate with various secondary amines using HATU and DIEPA in DMF. mdpi.com

The synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives can be achieved through the cyclocondensation of aminopyrazoles with reagents having 1,3-electrophilic centers, such as β-diketones. nanobioletters.com For example, reacting an aminopyrazole with acetylacetone (B45752) in boiling acetic acid yields a pyrazolo[1,5-a]pyrimidine derivative. nanobioletters.com

A one-pot synthesis of pyrazole (B372694) derivatives has also been described, starting from acrylamide (B121943) derivatives. sapub.org

Table 2: Reagents and Conditions for Pyrazolopyrimidine Acetamide Synthesis

Step Reagents and Conditions
a n-BuLi, ACN, -60 °C, 2 h
b tert-butyl 2-chloroacetate, K2CO3, NaI, THF, 5 h, r.t
c hydrazine, AcOH, EtOH, reflux, 8 h
d heptane-3,5-dione, EtOH, sealed tube, 90 °C, 6 h
e KOH, EtOH, reflux, 6 h

| f | HNR1R2, HATU, DIEPA, DMF, r.t, 10 h |

This table summarizes the general reaction conditions for the synthesis of certain pyrazolopyrimidine acetamide derivatives as described in the literature. mdpi.com

Synthesis of Ethylene-Bridged N,N'-Bis(this compound) Analogues

The synthesis of ethylene-bridged N,N'-bis(this compound) analogues involves a two-step process. The first step is the synthesis of N,N′-ethylene-bis(2-chloro-N-isopropylacetamide). acs.org In the second step, this chloroacetamide is reacted with thioacetic acid in the presence of potassium hydroxide in methanol, followed by refluxing in ethanol to yield N,N′-ethylene-bis(2-thioacetoxy-N-isopropylacetamide). acs.org

Detailed Reaction Mechanisms

The reaction mechanisms of this compound are multifaceted, encompassing a range of transformations that are highly dependent on the specific conditions applied. These include thermal decomposition in the gas phase, oxidation and reduction reactions, and its behavior in substitution and derivatization processes.

Gas-Phase Pyrolysis Mechanisms

The thermal decomposition of this compound in the gas phase, studied at temperatures between 430 and 480°C, proceeds through both unimolecular and bimolecular pathways. researchgate.netrsc.orgrsc.org

The primary unimolecular decomposition pathway for this compound involves a six-centered transition state, analogous to the pyrolysis of esters. rsc.org This process leads to the formation of propene and acetamide. researchgate.netrsc.orgrsc.org The reaction is a first-order elimination, and its kinetics have been described by the Arrhenius equation. rsc.org

Key Products of Unimolecular Decomposition:

Propene

Acetamide

The rate constant for this unimolecular decomposition is given by: k₁ = 10¹²·⁰⁷ ± ⁰·³³ exp[(–54,000 ± 1100) cal mol⁻¹/RT] s⁻¹ rsc.org

A comparison with other N-alkyl substituted acetamides reveals that the greater mesomeric effect in the amide group compared to the ester group results in a smaller effect of α-methyl-substitution on the elimination rate. rsc.org

Alongside the unimolecular pathway, a bimolecular decomposition also occurs, yielding isopropylamine, propene, acetic acid, and acetonitrile. researchgate.netrsc.orgrsc.org This pathway is notably catalyzed by the acetic acid produced during the reaction. researchgate.netrsc.orgrsc.org The presence of an inhibitor like isobutene can be used to study the reaction profiles of the various products formed. rsc.org

Key Products of Bimolecular Decomposition:

Isopropylamine

Propene

Acetic acid

Acetonitrile

The rate constants for the bimolecular and the acid-catalyzed reactions are defined by the following Arrhenius equations. rsc.org:

ReactionRate Constant (k)Arrhenius Equation
Bimoleculark₂10¹³·⁷⁵ ± ⁰·⁸⁵ exp[(–42,200 ± 2900) cal mol⁻¹/RT] cm³ mol⁻¹ s⁻¹
Catalyzedk₃10¹³·⁶⁶ ± ⁰·³⁰ exp[(–35,800 ± 990) cal mol⁻¹/RT] cm³ mol⁻¹ s⁻¹

The catalytic effect of carboxylic acids on the gas-phase decomposition of N-alkyl substituted acetamides is a recognized phenomenon, similar to the autocatalysis observed in the decomposition of acetamide itself. rsc.org

Oxidation and Reduction Mechanisms

This compound can undergo both oxidation and reduction reactions, leading to different classes of compounds.

Oxidation: Oxidation of this compound can lead to the formation of acetic acid and isopropylamine. Common oxidizing agents used for this type of transformation include potassium permanganate (B83412) and chromium trioxide.

Reduction: The reduction of this compound yields primary amines. Typical reducing agents for this process are lithium aluminum hydride and sodium borohydride.

Nucleophilic Substitution Reactions and Alkylating Agent Behavior

This compound can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other functional groups. This reactivity is influenced by the nature of the attacking nucleophile and the reaction conditions. Reagents such as alkyl halides and acyl chlorides are often employed in these substitution reactions.

Furthermore, derivatives of this compound, such as 2-Bromo-N-isopropylacetamide, are known to act as alkylating agents. smolecule.com The bromine atom in such compounds can be displaced by nucleophiles, leading to the formation of covalent bonds with biological molecules. smolecule.com This property is significant in the design of compounds that can modify specific molecular targets. smolecule.com 2-Iodo-N-isopropylacetamide is another example of an alkylating agent that functions by binding to inhibit bacterial growth. cymitquimica.com

Isocyanate Intermediate Formation in Derivatization Reactions

N-substituted trichloroacetamides, which can be synthesized from related starting materials, are known to serve as blocked isocyanates. nih.govacs.org These compounds can react with strong bases to form isocyanate intermediates. nih.govacs.org This intermediate is highly reactive and can subsequently react with various nucleophiles.

For instance, in the presence of an amine or an alcohol, the in-situ formed isocyanate can undergo a condensation reaction to yield N-substituted ureas and carbamates, respectively, with the elimination of chloroform (B151607). nih.govacs.org This two-step process, involving the initial formation of the isocyanate followed by its reaction with a nucleophile, is a key mechanism in the derivatization of these compounds. nih.govacs.org The Hofmann and Curtius rearrangements are classic examples of reactions that proceed through an isocyanate intermediate to form amines, carbamates, or ureas. masterorganicchemistry.com The isocyanate itself is an electrophilic species, readily attacked by nucleophiles at its central carbon atom. masterorganicchemistry.comwikipedia.org

Cross-Coupling Reaction Pathways for Structural Analogues

Cross-coupling reactions represent a cornerstone of modern organic synthesis, providing powerful and versatile methodologies for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions are instrumental in the synthesis of structural analogues of this compound, allowing for the systematic modification of its molecular framework to explore structure-activity relationships and develop new functional molecules. The primary strategies involve palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Palladium-catalyzed N-arylation, widely known as the Buchwald-Hartwig amination, facilitates the synthesis of N-aryl acetamides by coupling an amide with an aryl halide. fishersci.ie This transformation is a powerful extension of the original method for amine arylation. fishersci.ie The general mechanism involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by the deprotonation of the amide by a base to form a palladium-amidate intermediate. The crucial step is the reductive elimination from this intermediate, which forms the desired C-N bond and regenerates the active Pd(0) catalyst. americanelements.com The choice of ligand is critical for the reaction's success; bidentate phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) have proven particularly effective. These ligands promote the reductive elimination step by preventing the formation of stable, less reactive κ2-amidate complexes where the amide coordinates to the palladium center through both nitrogen and oxygen. americanelements.com

For the modification of an existing molecular scaffold, the Suzuki-Miyaura cross-coupling reaction is frequently employed. This method creates new C-C bonds by coupling an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. fishersci.at A practical application of this is the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, which are structural analogues of this compound containing a more complex heterocyclic core. fishersci.atfishersci.no In this synthesis, N-(6-bromobenzothiazol-2-yl)acetamide is coupled with various arylboronic acids. fishersci.atfishersci.no Research has shown that using Tetrakis(triphenylphosphine)palladium(0) as the catalyst, potassium phosphate (B84403) as the base, and 1,4-dioxane (B91453) as the solvent provides an efficient system for this transformation. fishersci.atfishersci.no The reaction demonstrates good functional group tolerance, with even sensitive groups like nitriles being compatible with the reaction conditions. fishersci.at

The versatility of these reactions is highlighted in the following table, which details the synthesis of various N-(6-arylbenzo[d]thiazol-2-yl)acetamide analogues.

Table 1: Synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamide Analogues via Suzuki Cross-Coupling Reaction Conditions: N-(6-bromobenzothiazol-2-yl)acetamide, arylboronic acid, Pd(PPh₃)₄ catalyst, K₃PO₄ base, 1,4-dioxane solvent. fishersci.atfishersci.no

Arylboronic Acid PartnerResulting AnalogueYield (%)
Phenylboronic acidN-(6-phenylbenzothiazol-2-yl)acetamide80%
4-Methoxyphenylboronic acidN-(6-(4-methoxyphenyl)benzothiazol-2-yl)acetamide85%
4-Cyanophenylboronic acidN-(6-(4-cyanophenyl)benzothiazol-2-yl)acetamide81%

Beyond these foundational methods, more advanced and alternative pathways have been developed. Copper-catalyzed N-arylation, known as the Ullmann condensation, offers a classical alternative to palladium-based systems. fishersci.ca Furthermore, the structural features of this compound itself can be leveraged in catalysis. For instance, 2-amino-N-isopropyl-acetamide has been utilized as a catalytic transient directing group in palladium-catalyzed C-H activation reactions, facilitating the arylation of ketones at the β-position. fishersci.se This demonstrates the utility of the amino-amide motif in directing complex transformations. Another advanced strategy is decarbonylative cross-coupling, where a palladium catalyst activates the amide N-C(O) bond, leading to the expulsion of carbon monoxide and subsequent coupling, which can form valuable biaryl compounds from amide precursors. nih.gov These diverse catalytic systems underscore the continuous evolution of synthetic methodologies for creating a wide array of structural analogues from simple amide starting materials.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural and conformational analysis of N-Isopropylacetamide.

Proton (¹H) and Carbon-¹³ (¹³C) NMR for Molecular Architecture and Substituent Assignment

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are instrumental in defining the molecular framework of this compound and assigning the positions of its isopropyl and acetyl substituents.

In a typical ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃), the following characteristic signals are observed: a multiplet for the methine proton (CH) of the isopropyl group, a doublet for the six methyl protons (CH₃) of the isopropyl group, and a singlet for the three methyl protons of the acetyl group. The amide proton (NH) also appears as a signal. For instance, one reported ¹H NMR spectrum shows chemical shifts at approximately 4.06 ppm (multiplet, 1H), 1.94 ppm (singlet, 3H), and 1.14 ppm (doublet, 6H). ambeed.com Another study reports shifts at δ 6.15, 4.02–4.09, 1.96, and 1.15.

The ¹³C NMR spectrum provides complementary information. Key resonances are assigned to the carbonyl carbon (C=O), the methine carbon of the isopropyl group, the methyl carbons of the isopropyl group, and the methyl carbon of the acetyl group. Reported chemical shifts for these carbons are approximately δ 169.3 (C=O), 41.3 (CH), 23.2 (isopropyl CH₃), and 22.6 (acetyl CH₃).

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Isopropyl-CH 4.02-4.09 (m) 41.3
Isopropyl-CH₃ 1.15 (d) 23.2
Acetyl-CH₃ 1.96 (s) 22.6
Amide-NH 6.15 -
Carbonyl-C - 169.3

Data sourced from a study involving synthesis and characterization.

NMR Studies of Amide Rotamerism

The amide bond in this compound has partial double-bond character, which restricts rotation around the C-N bond. This can lead to the existence of cis and trans rotamers. While the trans form is generally predominant in N-monosubstituted amides, the presence of the bulkier isopropyl group can influence the rotameric equilibrium. NMR spectroscopy, particularly through the analysis of chemical shifts and coupling constants, can be used to study this phenomenon. Studies on similar N-substituted amides have shown that the percentage of the cis isomer can increase as the nitrogen substituent becomes more sterically demanding. researchgate.net For this compound, it has been determined to exist as two mirror-image isomers where the isopropyl methyl groups are in specific positions relative to the amide plane. researchgate.net

Elucidation of Hydrogen Bonding and Self-Association Phenomena via NMR

This compound can form intermolecular hydrogen bonds, leading to self-association into dimers and higher-order aggregates, especially in non-polar solvents. The amide proton (N-H) acts as a hydrogen bond donor, and the carbonyl oxygen (C=O) acts as a hydrogen bond acceptor. NMR spectroscopy is a key technique for studying these interactions.

The chemical shift of the amide proton is particularly sensitive to hydrogen bonding. In studies of N-monosubstituted amides in carbon tetrachloride, the free energy and enthalpy changes for self-association have been determined through NMR measurements at varying temperatures. researchgate.net These studies have shown that the tendency for association decreases with increasing steric bulk of the N-alkyl group, following the order: N-methylacetamide > this compound > N-tert-butylacetamide. researchgate.net This indicates that the larger isopropyl group sterically hinders the formation of hydrogen-bonded aggregates compared to the smaller methyl group. researchgate.net

Chemical Shift Analysis in Aqueous Solutions

In aqueous solutions, the hydrogen bonding landscape becomes more complex, involving interactions between this compound molecules and water molecules. The chemical shifts of the amide and isopropyl protons can provide insights into the hydration state of the molecule. Changes in chemical shifts with concentration and temperature can be analyzed to understand the competition between self-association and solvation. Two-dimensional NMR techniques, such as ROESY, have been used to confirm the interaction between the isopropyl group of this compound derivatives and other molecules in aqueous solution, evidenced by correlations between the protons of the isopropyl group and those of the interacting species. beilstein-journals.org

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways

Mass spectrometry is a crucial technique for confirming the molecular weight of this compound and elucidating its fragmentation patterns under ionization. The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound.

The fragmentation of amides in mass spectrometry often follows characteristic pathways. libretexts.org For secondary amides like this compound, common fragmentation includes alpha-cleavage and McLafferty rearrangement. libretexts.orglibretexts.org Alpha-cleavage involves the breaking of the bond adjacent to the nitrogen atom. youtube.com This can lead to the loss of an alkyl radical from the isopropyl group or the acetyl group. The McLafferty rearrangement is another common pathway for compounds containing a carbonyl group, involving the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by cleavage of the alpha-beta bond.

Infrared (IR) Spectroscopy in Functional Group and Hydration State Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound and for probing its hydration state. The IR spectrum exhibits characteristic absorption bands corresponding to the vibrational modes of its specific bonds.

Key vibrational bands for this compound include:

N-H stretch: This appears as a sharp peak in the region of 3300-3500 cm⁻¹.

C-H stretch: These absorptions are typically found in the 2850-3000 cm⁻¹ region.

C=O stretch (Amide I band): This is a very strong and characteristic absorption for amides, typically appearing in the range of 1630-1680 cm⁻¹. The exact position is sensitive to hydrogen bonding.

N-H bend (Amide II band): This band, resulting from a coupling of the N-H in-plane bend and C-N stretch, is found around 1550 cm⁻¹.

The positions of the Amide I and N-H stretching bands are particularly sensitive to the molecular environment. In the solid state or in concentrated solutions in non-polar solvents, these bands shift to lower frequencies due to the formation of intermolecular hydrogen bonds. In dilute solutions or in the vapor phase, where the molecules are more isolated, these bands shift to higher frequencies.

Studies on related poly(N-isopropylacrylamide) have used IR spectroscopy to investigate hydration states. acs.org Changes in the Amide I and C-H stretching bands upon heating in aqueous solutions are attributed to the dehydration of the amide and alkyl groups. acs.org The interaction between amide groups, specifically the C=O···H–N hydrogen bond, is a key factor influencing the IR spectra of N-alkylamides. acs.org

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Amide N-H Stretch 3300 - 3500
Alkyl C-H Stretch 2850 - 3000
Carbonyl C=O Stretch (Amide I) 1630 - 1680
Amide N-H Bend (Amide II) ~1550

Data compiled from general IR spectroscopy correlation tables.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive insights into the three-dimensional arrangement of atoms and molecules in a crystalline solid. For this compound, this technique reveals precise details about its molecular geometry, the interactions governing its packing in the crystal lattice, and the preferred tautomeric form in the solid state.

Analysis of Amide and Enol Tautomeric Forms

In the solid state, this compound predominantly exists in the amide tautomeric form. X-ray diffraction studies confirm the presence of the characteristic N-C=O amide group, as opposed to the enol tautomer, which would feature a C=N bond and a hydroxyl group (O-H). The observed bond lengths and angles are consistent with the established structure of secondary amides.

Bond Lengths, Bond Angles, and Conformational Details in Crystalline State

Detailed analysis of the crystal structure of this compound provides precise measurements of its geometric parameters. The conformation of the molecule is characterized by the specific torsion angles that define the spatial relationship between the isopropyl group and the acetamide (B32628) plane.

Below is a table summarizing key bond lengths and angles for this compound as determined by X-ray crystallography. rsc.org

Bond Length (Å) Angle Degrees (°)
C1 - N11.347(4)

Note: The table presents a partial selection of available data from crystallographic analysis. The numbers in parentheses indicate the standard uncertainty in the last digit.

Vibrational Spectroscopy and Molecular Mechanics Force Fields Parametrization

Vibrational spectroscopy, encompassing techniques like Infrared (IR) spectroscopy, is crucial for studying the conformational states and intermolecular interactions of molecules. acs.org For this compound, vibrational spectra provide characteristic frequencies for its functional groups, such as the amide C=O stretching (typically around 1650–1680 cm⁻¹) and N-H vibrations. acs.org

This experimental vibrational data is instrumental in the development and parametrization of molecular mechanics force fields. aip.orgaip.org this compound serves as a key model compound for representing the peptide backbone in larger biomolecules, particularly in the development of force fields for proteins and carbohydrates. aip.orgnih.govresearchgate.net

Force fields like SPASIBA (Spectroscopic Potential for AmideS in Solution, Inter- and intra-molecular Bondings and Adsorption) and the Drude polarizable force field have been parametrized using structural, energetic, and vibrational frequency data from this compound. aip.orgaip.orgnih.gov The goal is to create a set of parameters that can accurately reproduce experimental observations, including vibrational frequencies. aip.org For example, the SPASIBA force field was developed by fitting parameters to data from a group of model compounds, including this compound, achieving a mean frequency error of 13 cm⁻¹ for 532 fundamental frequencies considered. aip.orgaip.org This parametrization allows for more accurate molecular dynamics simulations of complex systems like proteins and carbohydrate derivatives, providing insights into their structure-function relationships. aip.orgnih.gov

Computational Chemistry and Theoretical Modeling of N Isopropylacetamide Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful computational tool for elucidating the intricate electronic structure and properties of molecular systems, including N-isopropylacetamide. This theoretical framework allows for a detailed investigation of the molecule's conformational landscape, the subtle interplay of steric and electronic effects, and its behavior in various chemical environments.

Prediction of Conformational Flexibility and Energy Barriers

The conformational flexibility of this compound is a critical determinant of its chemical behavior and interactions. DFT calculations, particularly through torsional scans, provide valuable insights into the molecule's preferred shapes and the energy required to transition between them.

Torsional scans of the C–N–C–C bond in this compound, performed using DFT methods such as MN15-L with an aug-cc-pVTZ(-F) basis set, reveal the energy barriers between different conformers. These calculations help in identifying the most stable, low-energy conformations of the molecule. This understanding is crucial as small molecules typically bind to proteins in their minimum energy conformations. rsc.org The analysis of torsional angles using DFT can identify the preferred conformations for linker attachments in more complex molecular designs. rsc.org

Analysis of Steric Effects and Hydrogen Bonding Potential

DFT studies, coupled with Natural Bond Orbital (NBO) analysis, can elucidate the interplay between steric hindrance and electronic interactions that govern the molecule's structure. researchgate.net For instance, the steric strain caused by the isopropyl group can affect the geometry of the amide group and its ability to act as a hydrogen bond donor or acceptor. researchgate.net The analysis helps in understanding how these steric factors might enhance or frustrate hydrogen bonding in different molecular environments. researchgate.net This information is particularly relevant in contexts like drug design, where understanding a molecule's hydrogen-bonding potential is key.

Modeling Solvation Effects and Transition States

The behavior of this compound can be significantly influenced by its surrounding solvent environment. DFT, often combined with continuum solvation models like the SMD (Solvation Model based on Density) model, allows for the theoretical investigation of these solvation effects. acs.orgnih.gov Such models can predict how the polarity of a solvent might impact reaction yields by stabilizing charged intermediates.

Furthermore, DFT is a crucial tool for mapping the energy profiles of chemical reactions involving this compound. By calculating the energies of reactants, products, and transition states, researchers can identify the most likely reaction pathways. acs.orgnih.gov For example, DFT calculations can be used to model the transition states in reactions like acylation or isomerization, providing insights into the reaction mechanism. acs.orgwustl.edu In one study, a low-energy transition state was identified for the isomerization of a related complex, which involved the initial cleavage of a dimer into monomeric fragments. acs.orgnih.gov

Reactivity Indices and Electrophilic Site Identification

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various indices. These reactivity descriptors, such as Fukui functions, help in predicting the most probable sites for nucleophilic or electrophilic attack. schrodinger.comderpharmachemica.com

The Fukui function, f+, identifies the regions in a molecule that are most susceptible to attack by a nucleophile, thus highlighting the electrophilic sites. schrodinger.com Conversely, the f- function indicates the most nucleophilic sites. schrodinger.com By calculating these indices for this compound, researchers can predict which atoms are most likely to participate in chemical reactions. This approach provides a theoretical basis for understanding and predicting the molecule's reactivity in various chemical transformations. derpharmachemica.com The molecular electrostatic potential (MEP) map is another tool derived from DFT calculations that visually represents the electron density distribution, indicating regions prone to electrophilic and nucleophilic attack. derpharmachemica.com

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time. For this compound, MD simulations are particularly valuable for understanding its interactions in aqueous solutions, which is fundamental to the behavior of polymers derived from it, such as poly(N-isopropylacrylamide) (PNIPAM).

Investigation of Hydration States in Aqueous Solutions

The way water molecules arrange themselves around a solute, known as its hydration state, is critical to its solubility and aggregation properties. MD simulations provide a detailed, atomistic view of the hydration of this compound in water.

Studies have shown that in aqueous solutions of this compound (referred to as NiPAM in some literature), there is a competitive effect between the hydration of the polar amide group and the interactions between the nonpolar regions of the molecule. nih.gov This competition is reflected in the observed association of this compound molecules, even at very low concentrations. nih.gov

MD simulations of the related polymer, PNiPAM, have been used to study the conformation and hydration features of the polymer chain. cnr.it These simulations help in understanding the role of water in the temperature-induced coil-to-globule transition of PNiPAM, a phenomenon with applications in drug delivery and tissue engineering. cnr.itacs.org The simulations reveal details about the number of water molecules in the first hydration shell of the polymer and the nature of hydrogen bonds between water and the polymer's hydrophilic and hydrophobic groups. cnr.it For instance, it has been suggested that the isopropyl group leads to strong water-water hydrogen bonding in its immediate vicinity. stanford.edu

Conformational Properties of Related Polymeric Systems

This compound serves as a crucial monomer unit for the thermoresponsive polymer, poly(N-isopropylacrylamide) (PNIPAM). Computational studies focusing on this compound provide foundational insights into the conformational behavior of PNIPAM, which is celebrated for its sharp and reversible phase transition in aqueous solutions at its lower critical solution temperature (LCST).

Molecular dynamics (MD) simulations are a primary tool for investigating the conformational properties of PNIPAM. These simulations can model the polymer's behavior at temperatures below and above its LCST. For instance, all-atom MD simulations have been used to study PNIPAM's well-known coil-to-globule transition. acs.orgacs.orgnih.gov By validating force field parameters against this known behavior, researchers can confidently simulate more complex systems. acs.orgnih.gov Studies have explored the influence of polymer elongation, stereochemistry, and temperature on the binding affinities of solutes to a single PNIPAM chain. acs.org These simulations reveal that the polymer's hydration state and its interaction with surrounding water molecules are fundamental to its conformational changes. acs.org The choice of water model (e.g., TIP4P/2005 vs. TIP4P/Ice) in simulations has been shown to significantly affect the predicted solution behavior, with some models showing better agreement with experimental data regarding the temperature-induced transition and pressure-dependent hydration. acs.org

Furthermore, computational analyses have investigated the structural dynamics of intrinsically disordered proteins, such as alpha-synuclein, upon interaction with PNIPAM. rsc.org These atomistic simulations show that the polymer can significantly influence the protein's configuration, with specific regions of the protein, like the non-amyloid component (NAC), consistently attracting the polymer. rsc.org Such studies are vital for understanding how synthetic polymers interact with biological macromolecules, which is essential for applications in biotechnology and medicine.

Ligand-Receptor Interaction Dynamics and Stability

Computational modeling provides a molecular-level lens to examine the dynamics and stability of ligand-receptor interactions involving this compound and its polymeric form, PNIPAM. Molecular dynamics (MD) simulations are instrumental in this area, offering insights into how these molecules bind to receptors and the stability of the resulting complexes over time.

For example, MD simulations have been employed to study the interaction between PNIPAM and various solutes, revealing that temperature-dependent affinity is highly specific to the solute. acs.org The stability of ligand-protein complexes is often assessed by monitoring metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms during a simulation. nih.gov Low RMSF values for residues in the binding site suggest stable ligand binding. nih.gov

In the context of drug delivery and biomaterials, the interaction of PNIPAM with biological entities like bacteria has been modeled. Studies have investigated highly branched PNIPAM modified with antibiotics, such as vancomycin (B549263), to understand their binding to bacterial cell walls. whiterose.ac.uk These computational models suggest that the flexibility of the polymer chains allows the terminal antibiotic groups to interact effectively with their targets on the bacterial surface. whiterose.ac.uk The stability of these interactions is often driven by a combination of specific binding (e.g., vancomycin to D-Ala-D-Ala peptides) and non-specific forces like hydrophobic interactions. whiterose.ac.uk

Furthermore, MD simulations have been used to probe the stability of ternary complexes in advanced drug delivery systems like proteolysis-targeting chimeras (PROTACs). In the design of a macrocyclic PROTAC based on the BET degrader MZ1, MD simulations were crucial for investigating the behavior of the ternary system in solution. scispace.comchemrxiv.org The simulations confirmed that the complex remained stable, retaining the necessary protein-PROTAC and inter-protein contacts for biological activity. scispace.comchemrxiv.org

Drug-Polymer Excipient Interactions

This compound's polymer, PNIPAM, and its copolymers are widely explored as "smart" excipients in pharmaceutical formulations to enhance the solubility and bioavailability of poorly water-soluble drugs. acs.org Computational studies, particularly molecular dynamics (MD) simulations, are pivotal in elucidating the molecular mechanisms behind these drug-polymer interactions. acs.orgnih.gov

All-atom MD simulations can model aqueous solutions of hydrophobic drugs, like phenytoin, with various PNIPAM-based excipients. acs.orgnih.gov These simulations can track the behavior of the polymer-drug complex at different temperatures, both below and above the polymer's LCST. acs.orgnih.gov By analyzing radial distribution functions, researchers can quantify the strength of interaction between the polymer and drug molecules. Such studies have shown that there can be an optimal comonomer molar fraction in copolymers (e.g., PNIPAM-co-dimethylacrylamide) that maximizes the interaction with a specific drug, a finding that aligns with experimental results. acs.orgnih.gov

These computational models provide evidence that molecular simulations can guide the optimization of novel polymer excipients for drug release. acs.orgnih.gov The interactions are often driven by non-specific hydrophobic forces. umn.edu The goal of these formulations is often to create amorphous solid dispersions (ASDs), where the polymer matrix stabilizes the drug in a high-energy, amorphous state, thereby improving its dissolution rate and maintaining a state of supersaturation. acs.orgnih.gov Computational analysis helps to understand how different polymer excipients interact with drug-rich nanoparticles that form during dissolution, which is key to designing more effective solid dispersion systems. nih.gov

Force Field Parametrization and Validation using this compound as Model

This compound is frequently used as a model compound in the development and validation of molecular mechanics force fields, which are essential for accurate molecular dynamics simulations of complex biological systems like proteins and carbohydrates. nih.govaip.orgaip.orgresearchgate.net A force field is a set of parameters and equations used to calculate the potential energy of a system of atoms, and its accuracy hinges on the quality of its parametrization against reliable experimental or quantum mechanical data.

In one notable example, this compound (referred to as model compound M2) was used to develop parameters for N-acetyl amine derivatives within the Drude polarizable force field, extending its applicability to important biomolecules like N-acetyl-D-glucosamine (GlcNAc) and N-acetyl-D-galactosamine (GalNAc). nih.govresearchgate.netresearchgate.net The parametrization process is hierarchical; parameters are first developed for small model compounds by ensuring they reproduce quantum mechanical (QM) gas-phase properties, such as geometries and potential energy scans. nih.govresearchgate.net For this compound, one-dimensional QM potential energy scans were performed around the C2-N bond to check dihedral parameters, which were found to be comparable to results from QM and existing additive force fields. nih.gov

Table 1: Comparison of selected geometric parameters for this compound (M2) from Quantum Mechanics (QM), Additive Force Field, and Drude Polarizable Force Field calculations. Data sourced from a study on Drude polarizable force field parametrization. nih.gov

Similarly, this compound was among a suite of model compounds used to parametrize the SPASIBA (Spectroscopic Potential in AMBER) force field for proteins. aip.orgaip.org This force field was developed by fitting parameters to structural, energetic, and vibrational frequency data from these representative molecules. The resulting force field demonstrated high accuracy in reproducing vibrational frequencies, with a mean error of 13 cm⁻¹ for the frequencies considered. aip.orgaip.org This underscores the critical role of this compound as a surrogate for peptide linkages in validating computational models intended for large biomolecular simulations.

Ab Initio Molecular Orbital Calculations in Hydrogen Bonding Studies

Ab initio molecular orbital calculations are powerful theoretical methods that solve the electronic Schrödinger equation without empirical parameters, providing fundamental insights into chemical phenomena like hydrogen bonding. This compound is an excellent model system for these studies because its amide group is central to hydrogen bonding in peptides and proteins.

Researchers have used ab initio methods, such as Hartree-Fock (HF) calculations with basis sets like 6-31G*, to investigate the conformational energies of model compounds related to fentanyl. psu.edu For a model compound, N-phenyl-N-isopropylacetamide, these calculations determined that the energy difference between trans and gauche conformers was very low (0.08 kcal/mol), explaining the dynamic equilibrium observed in simulations. psu.edu

More advanced density functional theory (DFT) methods, such as B97D3(BJ)-abc/def2-TZVPPD, have been used to study intramolecular hydrogen bonds in this compound as a model for peptide conformations like the inverse γ-turn. researchgate.net These quantum chemistry calculations, combined with Natural Bond Orbital (NBO) analysis, allow for a detailed diagnosis of hydrogen bonds. researchgate.net NBO analysis can distinguish between hyperconjugative effects already present in the amide backbone and the specific interactions that constitute a hydrogen bond. researchgate.net For instance, in this compound, NBO analysis can illustrate the overlaps between electron donor and acceptor orbitals, such as the nN → σ*CαC interaction, which are crucial for determining the molecule's conformation. researchgate.net These theoretical studies provide a rigorous framework for understanding the subtle electronic effects that govern the structure and stability of amide-containing molecules.

Machine Learning Approaches for Intermolecular Interaction Energies

The accurate prediction of intermolecular interaction energies is a central challenge in computational chemistry, traditionally tackled by costly quantum mechanical methods like Symmetry Adapted Perturbation Theory (SAPT). aip.orgaip.org Recently, machine learning (ML) has emerged as a promising, low-cost alternative for predicting these energies with high accuracy. aip.orgaip.orgchemrxiv.org

In this context, systems involving this compound have been used as test cases for developing and validating ML models. One proof-of-concept study used Behler–Parrinello neural networks (BPNNs) to predict the components of the SAPT interaction energy (electrostatics, exchange, induction, and dispersion). aip.org The training data included hydrogen-bonded dimers between N-methylacetamide (NMA), a close relative of this compound, and a diverse set of 126 molecules. aip.orgaip.org The test set included dimer configurations of NMA with this compound. aip.orgaip.org

The resulting ML model was able to predict total interaction energies with a mean absolute error (MAE) of 1.18 kcal/mol on out-of-distribution test configurations. aip.org For the specific NMA/N-isopropylacetamide dimer, the model performed even better, demonstrating the potential of ML to achieve near-quantitative accuracy. aip.orgaip.orgchemrxiv.org

Table 2: Mean Absolute Errors (MAE) in kcal/mol for out-of-sample test results on crystallographic dimer configurations containing N-methylacetamide (NMA). The model was trained on SAPT0/jun-cc-pVDZ data. The data for NMA with this compound shows a particularly low total error. aip.org

Subsequent work introduced AP-Net, an atomic-pairwise neural network designed to produce smooth and physically meaningful potential energy surfaces. aip.orgchemrxiv.org This model, trained on a similar hydrogen-bonded dataset, significantly improved prediction accuracy, reducing errors by a factor of 2-5 across SAPT components compared to previous neural networks. aip.org For the NMA/N-isopropylacetamide test case, AP-Net achieved a total interaction energy MAE of 0.39 kcal/mol. chemrxiv.org These advancements demonstrate the power of combining physically motivated ML architectures with high-quality quantum chemical data to accelerate the study of intermolecular interactions. nih.govgithub.io

Molecular Docking Studies for Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) to another (a receptor), such as a protein. openaccessjournals.com This method is a cornerstone of structure-based drug design. mdpi.commdpi.com this compound and its derivatives have been the subject of such in silico studies to evaluate their potential as therapeutic agents.

In one study, molecular docking was used to investigate the binding of 2-(3-(4-((1H-Indazol-5-yl)amino)quinazolin-2-yl)phenoxy)-N-isopropylacetamide, a drug known as belumosudil (B1681009), to its target proteins, Rho-associated coiled-coil containing protein kinases (ROCKs). worldscientific.com Docking simulations were used to generate initial complex structures, which were then further investigated using molecular dynamics and binding free energy calculations. worldscientific.com The results indicated that belumosudil had a stronger binding affinity for ROCK2 over ROCK1, and the study provided insights that could aid in the design of more selective future drugs. worldscientific.com

Molecular docking is fundamentally composed of a search algorithm, which explores possible binding poses, and a scoring function, which estimates the binding affinity for each pose. openaccessjournals.commdpi.com The accuracy of binding affinity prediction remains a major challenge in the field. mdpi.commdpi.com Recent approaches have integrated machine learning with docking. mdpi.comfrontiersin.org For instance, some methods use multiple docking poses within a multi-instance learning framework to improve binding affinity prediction, reducing the reliance on experimentally determined co-crystal structures which are not always available. frontiersin.org

Docking studies have also been applied to a wide range of this compound-related structures. For example, derivatives of primaquine (B1584692) bearing an isatin (B1672199) moiety were designed and screened against various anti-malarial target proteins using molecular docking to assess their therapeutic potential. nih.gov Similarly, novel phthalimide (B116566) derivatives were evaluated as potential SARS-CoV-2 inhibitors through docking studies against viral proteins. nih.gov These examples highlight the utility of molecular docking as a rapid, initial screening tool to identify promising lead compounds for further development. nih.govbiomedpharmajournal.org

In Silico ADMET Prediction for Pharmaceutical Analogs

The evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug discovery process, helping to identify candidates with favorable pharmacokinetic and safety profiles. mdpi.comnih.gov In silico computational tools have become indispensable for predicting these properties early in development, allowing for the rapid screening of large libraries of chemical compounds and reducing the reliance on expensive and time-consuming experimental assays. greenstonebio.combhsai.org For pharmaceutical analogs of this compound, these predictive models are employed to assess their potential as drug candidates.

Research on complex molecules incorporating the this compound structure provides insight into the application of in silico ADMET predictions. For example, in the development of Tyrosine Kinase 2 (Tyk2) inhibitors, a key objective is to identify compounds with desirable ADMET properties alongside high potency and selectivity. google.com Similarly, for Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors like Belumosudil, which contains an this compound group, computational studies involving molecular docking and dynamics are used to understand inhibitor-protein interactions, which complements ADMET profiling. worldscientific.com

A specific example of in silico ADMET profiling can be seen with 2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide. vulcanchem.com The predicted ADMET parameters for this analog highlight its potential drug-like characteristics.

Predicted ADMET Profile for a Selected this compound Analog

ParameterResultMethod
Caco-2 Permeability (Papp)12.3 ± 1.2 x 10⁻⁶ cm/sLC-MS/MS

Table based on data from reference vulcanchem.com.

The predicted high permeability in Caco-2 cell models, which are a common in vitro model for predicting human intestinal absorption, suggests that this analog is likely to be well-absorbed orally. vulcanchem.com This type of predictive data is crucial for prioritizing which analogs should proceed to further experimental testing. uniroma1.it Various computational platforms, such as ADMET-AI and ADMET Predictor™, offer a suite of models to predict a wide range of ADMET properties, from blood-brain barrier penetration to potential toxicity risks. nih.govgreenstonebio.com These tools compare the predictions for novel compounds against databases of known drugs to provide context and aid in decision-making. greenstonebio.com

Advanced Applications and Research Directions

N-Isopropylacetamide in Polymer Science and Advanced Materials

The incorporation of this compound and its derivatives into polymer structures has led to the development of "smart" materials that can respond to external stimuli, such as temperature. This responsivity is a key feature in the design of advanced materials for a wide range of applications.

Thermoresponsive polymers are a class of materials that exhibit a sharp change in their physical properties with a change in temperature. This compound is closely related to N-isopropylacrylamide (NIPAM), the monomer used to produce poly(N-isopropylacrylamide) (PNIPAM), one of the most extensively studied thermoresponsive polymers. PNIPAM exhibits a Lower Critical Solution Temperature (LCST) in aqueous solutions, meaning it is soluble below a certain temperature and becomes insoluble above it. This behavior is driven by changes in the hydration state of the polymer chains.

Thermochromic materials change color in response to a change in temperature. While the direct application of this compound in the development of thermochromic materials is not extensively documented in publicly available research, the principles of thermo-responsiveness it embodies are central to this field. The color change in such materials is often due to a phase transition or a change in molecular conformation, which can be triggered by the same hydrophobic and hydrophilic interactions that govern the thermoresponsive behavior of this compound-related polymers.

While this compound itself is not a common monomer, its structural motif is central to the properties of poly(N-isopropylacrylamide) (PNIPAM). The N-isopropyl group is crucial for the thermoresponsive behavior of PNIPAM. By copolymerizing N-isopropylacrylamide with other monomers, the LCST and other properties of the resulting polymer can be finely tuned. For instance, incorporating more hydrophilic co-monomers can increase the LCST, while more hydrophobic co-monomers can decrease it. This allows for the design of polymers with specific transition temperatures for various applications. The use of additives can also modify the properties of these polymer solutions, for example, by affecting the extensional rheological properties which can be important in applications like agricultural sprays to improve retention on plant surfaces ubc.ca.

Recent research has demonstrated the synthesis of novel thermoresponsive oligomeric epoxide-amine adducts using a derivative of this compound. Specifically, 2-amino-N-isopropylacetamide has been reacted with glycerol diglycidyl ether to create these oligomers. These materials exhibit LCST behavior in aqueous solutions, a property directly imparted by the this compound moiety. The cloud point, which indicates the onset of phase separation and is a measure of the LCST, can be precisely controlled. For instance, an oligomer synthesized from 2-amino-N-isopropylacetamide was found to have a cloud point of approximately 27°C nih.gov. This demonstrates the potential for creating tunable thermoresponsive materials based on this compound derivatives for applications such as smart coatings, adhesives, and drug delivery systems.

Table 1: LCST Behavior of an Oligomeric Epoxide-Amine Adduct Based on 2-amino-N-isopropylacetamide

PropertyValueReference
Reactants2-amino-N-isopropylacetamide, glycerol diglycidyl ether nih.gov
Observed BehaviorLower Critical Solution Temperature (LCST) nih.gov
Cloud Point (Heating)~27 °C nih.gov

The thermoresponsive behavior of polymers like PNIPAM is intrinsically linked to the hydration and dehydration of the polymer chains. At temperatures below the LCST, the amide and isopropyl groups of the N-isopropylacrylamide units are hydrated, allowing the polymer to be soluble in water. As the temperature increases above the LCST, these groups dehydrate, leading to a collapse of the polymer chains and phase separation. Studies on the monomer unit, N-isopropylacrylamide (NIPA), in aqueous solutions using techniques like 1H NMR spectroscopy have revealed details about its hydration properties doi.org. These studies show that the hydration of the amide group and the mobility of the methyl groups in the isopropyl moiety are key to its solubility and phase behavior doi.org. It is understood that the amide group of PNIPAM is less hydrated compared to other similar polymers, and that intramolecular hydrogen bonds play a significant role even in the soluble state researchgate.net. This fundamental understanding of the hydration of the monomer unit is crucial for designing and predicting the behavior of more complex polymer systems.

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent bonds. A key aspect of this field is host-guest chemistry, where a host molecule forms a complex with a guest molecule. Cyclodextrins (CDs) are common host molecules with a hydrophobic inner cavity and a hydrophilic exterior.

Thermoresponsive Polymer Systems

This compound in Medicinal Chemistry and Biological Systems

This compound serves as a crucial building block and structural motif in the design and synthesis of compounds targeting various biological systems, demonstrating its importance in drug discovery and development.

This compound is recognized as an effective building block in the synthesis of various active pharmaceutical ingredients (APIs). xsu.com Its structure is incorporated into more complex molecules to modulate properties such as solubility and biological activity.

A specific example of its application is in the synthesis of the kinase inhibitor SLx-2119. A patented synthetic route begins with isopropylamine (B41738) and bromoacetyl bromide to produce 2-bromo-N-isopropylacetamide. google.com This intermediate then undergoes a series of reactions, including nucleophilic substitution with methyl 3-hydroxybenzoate, ester hydrolysis, amidation with 2-aminobenzamide, and cyclization, ultimately leading to the formation of SLx-2119. google.com This method is noted for avoiding the use of heavy metal catalysts like palladium. google.com

In another example, a derivative of the antiglaucoma drug Betaxolol, identified as 2-(4-Carbamothioylphenoxy)-N-(3-(4-(2-(cyclopropylmethoxy ethyl) phenoxy)-2-hydroxypropyl)-N-isopropylacetamide, has been synthesized, demonstrating the integration of the this compound moiety into established drug scaffolds. mdpi.com Furthermore, 2-amino-N-isopropylacetamide, synthesized from the amino acid glycine, has been used to create oligomeric thermoresponsive epoxide–amine adducts, which are of interest for drug delivery systems. nih.gov

Derivatives of this compound have been synthesized and investigated for their ability to interact with specific biological targets, including the translocator protein (TSPO) and cholinesterase enzymes, which are implicated in a range of pathologies.

The translocator protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane, is a significant biomarker for neuroinflammation. Its expression is minimal in healthy brains but is substantially upregulated in activated microglia and astrocytes during neuroinflammatory conditions. This overexpression makes TSPO an attractive target for molecular imaging and therapeutic intervention in neurodegenerative diseases and some forms of cancer.

Researchers have designed and synthesized novel N,N-disubstituted pyrazolopyrimidine acetamides as high-affinity TSPO ligands. In one study, a series of compounds were developed based on the pyrazolopyrimidine acetamide (B32628) scaffold of DPA-714, a known TSPO ligand. One such derivative, 2-(5,7-Diethyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N-ethyl-N-isopropyl acetamide (GMA 9) , was synthesized and evaluated. mdpi.com The synthesis involved coupling 2-(5,7-diethyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)acetic acid with N-ethylpropan-2-amine. mdpi.com These novel ligands, including the this compound derivative, displayed picomolar to nanomolar affinity for TSPO, highlighting the potential of this chemical scaffold in developing new diagnostic and therapeutic agents for CNS diseases. mdpi.com

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for managing Alzheimer's disease (AD), as it increases the levels of the neurotransmitter acetylcholine in the brain. tandfonline.commdpi.com Research has focused on developing novel inhibitors, including various acetamide derivatives.

A series of new substituted acetamide derivatives were designed, synthesized, and evaluated for their ability to inhibit BChE. nih.gov Among the synthesized compounds, several displayed significant inhibitory activity. nih.gov Notably, compound 8c from this series exhibited the highest BChE inhibition with an IC₅₀ value of 3.94 μM. nih.govresearchgate.net Kinetic studies revealed that compound 8c acts as a mixed-type inhibitor, and molecular docking studies suggested that it binds to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the BChE active site. nih.govresearchgate.net

In another study, new thiazole-piperazine acetamide derivatives were synthesized and evaluated for cholinesterase inhibitory activity. tandfonline.com One compound, 5o , demonstrated particularly potent inhibition of AChE with an IC₅₀ value of 0.011 µM, which was more potent than the standard drug donepezil (IC₅₀ = 0.054 µM). tandfonline.com The structure-activity relationship (SAR) studies of various cholinesterase inhibitors have shown that the nature of the substituents on the core scaffold plays a critical role in determining the potency and selectivity of inhibition for either AChE or BChE. mdpi.comresearchgate.net These findings underscore the potential of acetamide-based structures as lead compounds for the development of new anti-Alzheimer's agents. mdpi.comnih.gov

Data Tables

Table 1: Cholinesterase Inhibitory Activity of Acetamide Derivatives

CompoundTarget EnzymeIC₅₀ (µM)Inhibition Type
8c BChE3.94Mixed-type
5o AChE0.011Not Specified
Donepezil (Standard) AChE0.054Not Specified

Targeting Specific Biological Receptors and Enzymes

Kinase Inhibitor Design

Derivatives of this compound have emerged as crucial components in the design of kinase inhibitors, which are pivotal in cancer therapy. A significant application is in the synthesis of Abemaciclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). These kinases are fundamental in promoting cell cycle progression, and their inhibition is a key strategy in cancer treatment.

The development of such inhibitors often involves intricate synthetic pathways where the this compound moiety can be a precursor to more complex heterocyclic structures that form the core of the final drug molecule. The design of these inhibitors is a meticulous process of optimizing the molecule's structure to ensure high affinity and selectivity for the target kinase, thereby minimizing off-target effects.

Modulation of Oxidative Stress and Cancer Pathways

The role of this compound derivatives in the modulation of oxidative stress and its implications for cancer pathways is an area of active investigation. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a hallmark of many cancers. mdpi.comresearchgate.netCancer cells often exhibit a state of chronic oxidative stress, which can paradoxically be exploited for therapeutic purposes. nih.gov Compounds that can further elevate ROS levels beyond a critical threshold can induce cancer cell death. nih.govResearch into various chemical entities has shown that the induction of oxidative stress can be a viable anticancer strategy. While direct studies on this compound derivatives are emerging, the broader class of acetamides and related compounds are being explored for their potential to modulate the delicate redox balance within cancer cells, thereby influencing cancer cell survival and proliferation. nih.gov

Neuroprotective Agent Development

The potential of this compound derivatives in the development of neuroprotective agents is a promising frontier in the treatment of neurodegenerative diseases and acute brain injuries. Neuroprotection aims to prevent or slow down the process of neuronal cell death. The mechanisms underlying neuroprotection are diverse and can include the reduction of oxidative stress, modulation of inflammatory pathways, and inhibition of apoptosis (programmed cell death). nih.govnih.gov While research on a broad range of natural and synthetic compounds has demonstrated neuroprotective effects, the specific contributions of this compound derivatives are an area of growing interest. nih.govnih.govFor instance, studies on N-acetylcysteine amide (NACA), a related amide-containing compound, have shown neuroprotective effects against oxidative injury by activating anti-inflammatory signaling pathways. nih.govThis suggests that the amide functionality, a key feature of this compound, could be a valuable component in the design of novel neuroprotective therapies.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the therapeutic potential of a lead compound. drugdesign.orgFor derivatives of this compound, SAR studies involve systematically modifying the chemical structure and evaluating the impact of these changes on their biological activity. nih.govThis allows researchers to identify the key structural features responsible for the desired pharmacological effects.

Key modifications in SAR studies of acetamide derivatives often include altering substituents on the amide nitrogen and the acetyl group. nih.govFor instance, increasing the lipophilicity of the amine portion of related phenylacetamides has been shown to enhance their activity as sodium channel blockers. nih.govSuch studies are crucial for designing more potent and selective therapeutic agents based on the this compound scaffold.

Table 1: Illustrative SAR data for a hypothetical series of N-substituted acetamide derivatives.

CompoundR1 GroupR2 GroupBiological Activity (IC50, µM)
1aIsopropylMethyl10.5
1bCyclohexylMethyl5.2
1cPhenylMethyl15.8
2aIsopropylEthyl8.7
2bIsopropylPhenyl22.1

Note: This table is for illustrative purposes to demonstrate the concept of SAR and does not represent actual experimental data for this compound derivatives.

Biological Activity Investigations: Anti-inflammatory and Analgesic Effects of Derivatives

Derivatives of this compound are being investigated for their potential anti-inflammatory and analgesic (pain-relieving) properties. Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of drugs used to treat pain and inflammation. mdpi.com Research into various acetamide derivatives has demonstrated their potential to alleviate pain and inflammation. nih.govresearchgate.netFor example, studies on N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives have shown significant analgesic effects in various animal models of pain. nih.govThese findings encourage further exploration of this compound derivatives as potential novel anti-inflammatory and analgesic agents.

Role as a Model System for Peptide Bonds and Protein Conformation Studies

The amide bond is the fundamental linkage in peptides and proteins, and its conformational properties are critical for protein structure and function. This compound, with its secondary amide group, serves as a valuable and simplified model system for studying the characteristics of the peptide bond.

Spectroscopic techniques, such as NMR and infrared spectroscopy, are employed to analyze the conformational preferences and dynamics of the amide bond in this compound. nih.govThese studies provide fundamental insights into the forces that govern protein folding and stability. By understanding the behavior of this simple model, researchers can better interpret the complex conformational landscape of larger and more intricate biological macromolecules. nih.gov

Research Tool for Indole (B1671886) Derivative Effects on Cellular Processes

Indole derivatives are a large and important class of heterocyclic compounds with a wide range of biological activities. nih.govmdpi.comThey are found in many natural products and synthetic drugs. This compound can be utilized as a research tool in the study of indole derivatives' effects on various cellular processes.

In Vitro and In Silico Screening for Therapeutic Applications (e.g., SARS-CoV-2 Inhibitors)

The global health crisis precipitated by SARS-CoV-2 spurred intensive research into novel antiviral therapies. A key strategy has been the screening of vast libraries of chemical compounds to identify inhibitors of crucial viral proteins. Within this context, derivatives of acetamide, including structures related to this compound, have been investigated through computational (in silico) and laboratory (in vitro) methods.

In silico screening, which uses computer modeling to predict the binding affinity of compounds to viral targets, has been widely employed. scienceopen.comtobreg.org These computational techniques allow for the rapid assessment of large numbers of molecules against key SARS-CoV-2 proteins, such as the 3C-like protease (3CLpro) and RNA-dependent RNA polymerase (RdRp), which are essential for viral replication. nih.govresearchgate.netnih.gov For instance, studies have focused on N-substituted isatin (B1672199) compounds, which share structural motifs with acetamide derivatives, as potent inhibitors of the SARS-CoV-2 3CLpro. nih.govresearchgate.net Molecular docking simulations have been used to predict how these compounds interact with the active site of the protease. tobreg.orgresearchgate.net

Following computational identification, promising candidates are typically subjected to in vitro assays to validate their antiviral activity. nih.gov These laboratory-based tests measure the ability of a compound to inhibit viral replication in cell cultures. Research on 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives identified several candidates that strongly inhibit SARS-CoV-2 RdRp activity while showing low cytotoxicity. nih.gov One of the most promising candidates from this series, compound 6-72-2a, demonstrated a low half-maximal effective concentration (EC50) of 1.41 μM. nih.gov Similarly, screening of N-substituted isatin derivatives against SARS-CoV-2 3CLpro revealed compounds with half-maximal inhibitory concentrations (IC50) in the nanomolar range. The most potent of these demonstrated an IC50 value as low as 45 nM. nih.gov

These integrated in silico and in vitro approaches accelerate the discovery of potential therapeutic agents by efficiently narrowing down vast chemical libraries to a manageable number of promising leads for further development. tobreg.orgmdpi.com

This compound in Agricultural Chemistry

This compound and its derivatives are gaining recognition for their utility in modern agricultural formulations. The compound can serve as a versatile co-formulant and solvent, enhancing the stability and effectiveness of agrochemicals. xsu.com Its role extends to improving the physical and chemical properties of pesticide and herbicide formulations, which can lead to better crop yields and potentially reduced environmental impact. xsu.com

Herbicidal Activity of Derivatives

Research has demonstrated that specific derivatives of this compound possess significant herbicidal properties. A study involving a series of novel N-aryl-2-heteroaryloxy-N-isopropylacetamide derivatives showed notable efficacy against various weed species. asianpubs.orgresearchgate.net These compounds were synthesized and evaluated for their ability to control common agricultural weeds.

The results indicated that several of the synthesized compounds displayed excellent herbicidal activities against weeds such as Echinochloa crusgalli, Digitaria sanguinalis, Abutilon theophrasti, and Setaria viridis. asianpubs.orgresearchgate.net The effectiveness of these derivatives highlights the potential of the this compound scaffold as a basis for developing new herbicidal agents.

Target Weed SpeciesCommon NameActivity of N-Aryl-2-heteroaryloxy-N-isopropylacetamide Derivatives
Echinochloa crusgalliBarnyard GrassExcellent
Digitaria sanguinalisLarge CrabgrassExcellent
Abutilon theophrastiVelvetleafExcellent
Setaria viridisGreen FoxtailExcellent
Zinnia elegansZinniaEvaluated
Acalypha australisAsiatic CopperleafEvaluated

Potential in Targeted Pesticide Development

The development of targeted or "intelligent" pesticides that are released in response to specific environmental triggers is a significant area of agricultural research. nih.govresearchgate.net These systems aim to improve pesticide utilization and minimize off-target effects, thereby reducing environmental pollution. nih.govnih.gov this compound has potential applications in this field, primarily through its function as a surfactant and its relation to environmentally responsive polymers.

Furthermore, the closely related compound N-Isopropylacrylamide (NIPAM) is a well-known component of "smart" polymers that respond to temperature and pH changes. nih.gov These responsive polymers can be used to create nanocapsules for pesticides. Such formulations could, in principle, be designed to release their active ingredients only under specific conditions present in the target environment, offering a pathway for creating more targeted and efficient pesticide delivery systems. nih.govresearchgate.net

Emerging Research Areas

The versatility of the this compound structure is leading to its exploration in several cutting-edge research fields beyond its traditional applications.

One significant emerging trend is its use in advanced drug delivery systems. Researchers are investigating this compound derivatives to enhance the solubility and bioavailability of active pharmaceutical ingredients, which could lead to more effective and targeted medical treatments. xsu.com

In the field of neuroscience and molecular imaging, novel N,N-disubstituted pyrazolopyrimidine acetamide derivatives are being synthesized and evaluated as high-affinity ligands for the translocator protein (TSPO). nih.gov Overexpression of TSPO is linked to neuroinflammation, a factor in many central nervous system diseases. These novel acetamide derivatives, which have shown picomolar to nanomolar affinity for TSPO, could be developed into powerful tools for imaging and potentially treating neuroinflammatory conditions. nih.gov

The cosmetics industry represents another area of interest. The skin-conditioning properties of this compound are being explored for use in high-performance moisturizers and serums. xsu.com As the demand for multifunctional cosmetic ingredients grows, compounds like this compound may find a role in personalized skincare products designed to meet specific consumer needs. xsu.com

Conclusion and Future Perspectives

Summary of Current Research Landscape

N-Isopropylacetamide is a versatile organic compound that has found applications across various scientific and industrial sectors. cymitquimica.com Primarily, it serves as a solvent and an intermediate in diverse chemical syntheses. cymitquimica.comcymitquimica.com Its moderate polarity makes it effective in dissolving a range of organic substances. cymitquimica.comcymitquimica.com

In the pharmaceutical industry, this compound is utilized in drug formulation and development. cymitquimica.comcymitquimica.com It acts as a building block for synthesizing a variety of pharmaceutical compounds. Derivatives of this compound have shown affinity for biological targets like the translocator protein (TSPO), which is implicated in neuroinflammation and cancer. For instance, modifications to the acetamide (B32628) structure have been shown to enhance binding affinity for TSPO.

Research has also explored the potential of this compound derivatives as antagonists for integrins, which are involved in cell migration and proliferation, suggesting therapeutic applications in diseases like cancer and inflammatory disorders. smolecule.com Furthermore, some studies indicate that this compound may act as an agonist for G protein-coupled receptor 119 (GPR119), which plays a role in bone formation, hinting at potential treatments for osteoporosis. smolecule.com

In the field of agrochemicals, this compound is potentially used in the formulation of various products. smolecule.com A series of N-aryl-2-heteroaryloxy-N-isopropyl acetamide derivatives have been synthesized and shown to exhibit herbicidal activities. researchgate.net

The compound also plays a role in materials science and polymer chemistry. It has been used as a model compound for developing parameters for carbohydrate derivatives in force field studies. researchgate.netresearchgate.net Additionally, its derivatives are being investigated for their potential use in organic light-emitting diodes (OLEDs). smolecule.com

Identification of Knowledge Gaps

Despite its utility, there are several knowledge gaps in the current understanding of this compound.

Limited Toxicological and Ecological Data: Comprehensive data on the long-term toxicity, ecotoxicity, and environmental fate of this compound and its degradation products is not widely available. For example, there is a lack of data on its toxicity to fish, daphnia, algae, and microorganisms, as well as its persistence, degradability, and bioaccumulative potential. echemi.com

Incomplete Understanding of Biological Mechanisms: While derivatives of this compound show promise in targeting specific biological molecules, the precise mechanisms of action are often not fully elucidated. smolecule.com For instance, while some derivatives bind to TSPO, the downstream signaling pathways and functional consequences of this binding are not completely understood. nih.gov Similarly, the exact interactions of its derivatives with integrins and GPR119 require further investigation. smolecule.com

Sparse Data on Complex Derivatives: For many of the more complex derivatives of this compound that have been synthesized, there is a general lack of published research. For example, very few articles have been published on 2-(3-(4-((1H-Indazol-5-yl)amino)quinazolin-2-yl)phenoxy)-N-isopropylacetamide. hmdb.ca

Need for Broader Application Studies: The application of this compound in areas like OLEDs and as a gut-selective CCK1 receptor agonist for obesity treatment is still in early stages and requires more extensive research to validate its potential. smolecule.comresearchgate.net

Lack of Comprehensive Physicochemical Data: While basic properties are known, a comprehensive dataset of its physicochemical properties in various conditions and its behavior in complex mixtures is not readily available, which can be a limitation for process design and optimization in chemical engineering. github.io

Prospective Research Avenues and Methodological Advancements

Future research on this compound could be directed towards several promising avenues, leveraging both existing and emerging technologies.

Q & A

Q. What are the established synthetic routes for N-Isopropylacetamide, and how is purity validated?

this compound can be synthesized via two primary methods:

  • Method 1 : Reacting isopropylamine hydrochloride with trimethyl orthoacetate under gentle reflux, followed by evaporation under reduced pressure, yielding 93% purity. Characterization includes 1^1H NMR (δδ 6.15, 4.02–4.09, 1.96, 1.15) and 13^{13}C NMR (δδ 169.3, 41.3, 23.2, 22.6) .
  • Method 2 : Low-temperature acylation of isopropylamine with acetic anhydride, producing a quantitative yield with a boiling point of 201–203°C . Purity is confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, as described in general acetamide characterization protocols .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR identify molecular structure and confirm substituent positions (e.g., isopropyl and acetyl groups) .
  • Mass Spectrometry (MS) : Determines molecular weight (276.37 g/mol) and fragmentation patterns .
  • Boiling Point Analysis : Used to assess purity in distillation-based syntheses .

Advanced Research Questions

Q. What mechanistic insights explain the thermal decomposition of this compound in the gas phase?

Pyrolysis studies (430–480°C) reveal two pathways:

  • Unimolecular decomposition : Produces propene and acetamide (k1=1012.07exp[54,000cal/mol/RT]s1k_1 = 10^{12.07} \exp[-54,000 \, \text{cal/mol}/RT] \, \text{s}^{-1}) .
  • Bimolecular/catalyzed decomposition : Yields isopropylamine, acetic acid, and acetonitrile. Acetic acid catalyzes this pathway (k3=1013.66exp[35,800cal/mol/RT]cm3mol1s1k_3 = 10^{13.66} \exp[-35,800 \, \text{cal/mol}/RT] \, \text{cm}^3 \, \text{mol}^{-1} \, \text{s}^{-1}) . Experimental design requires a static system with controlled temperature gradients and gas chromatography for product analysis.

Q. How can density functional theory (DFT) predict the conformational flexibility of this compound?

Torsional scans of the C–N–C–C bond (0–180°, 10° steps) using DFT at the MN15-L/aug-cc-pVTZ(-F) level reveal energy barriers and preferred conformers. This aids in understanding steric effects and hydrogen-bonding potential in drug design .

Q. What role does mesomeric stabilization play in the reactivity of this compound compared to esters?

The amide group’s resonance stabilization reduces the impact of α-methyl substitution on elimination rates. This contrasts with esters, where weaker resonance effects make α-substitution more influential on decomposition kinetics .

Q. How can this compound be functionalized for complex heterocycle synthesis?

Example: Reaction of 2-bromo-2,2-difluoro-N-isopropylacetamide with o-phenylenediamine under S8 catalysis yields ethyl 1H-benzo[d]imidazole-2-carboxylate (80% yield in gram-scale reactions). Optimizing reaction stoichiometry and catalysts (e.g., Pd(PPh3_3)4_4) is critical for scalability .

Methodological Considerations

Q. How should researchers design experiments to resolve contradictions in decomposition kinetics?

  • Controlled Variable Testing : Isolate unimolecular vs. bimolecular pathways by varying pressure and reactant concentrations .
  • Catalyst Modulation : Introduce/exclude acetic acid to assess its catalytic role in secondary reactions .
  • Cross-Validation : Compare computational predictions (DFT) with experimental Arrhenius parameters .

Q. What protocols ensure reproducibility in synthesizing this compound derivatives?

  • Purification Standards : Use column chromatography (e.g., silica gel with PE:EtOAc eluents) for intermediates .
  • Stereochemical Control : Monitor reaction temperatures to prevent racemization in chiral derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.